molecular formula C14H17NOS2 B2646003 N-propyl-2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1797213-56-9

N-propyl-2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No. B2646003
CAS RN: 1797213-56-9
M. Wt: 279.42
InChI Key: RBFJLQUYCGEAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propyl-2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide, also known as PTAC, is a compound that has been studied for its potential use in scientific research. PTAC is a member of the acetamide family and contains two thiophene rings. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Scientific Research Applications

Optoelectronic Properties

Research on thiazole-containing monomers, which are structurally related to N-propyl-2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide, has demonstrated significant potential in optoelectronics. Camurlu and Guven (2015) synthesized two thiazole-based polythiophenes, exhibiting promising optical band gaps and kinetic properties suitable for applications in optoelectronic devices Camurlu & Guven, 2015.

Responsive DNA-Binding Polymers

Carreon et al. (2014) introduced a water-soluble cationic polythiophene derivative for potential use as a theranostic gene delivery vehicle, showcasing the utility of such compounds in DNA binding and the formation of polyplexes, which could have implications in gene therapy Carreon, Santos, Matson, & So, 2014.

Chemoselective Acetylation in Drug Synthesis

Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, demonstrating the role of related acetamide derivatives in synthesizing intermediates for antimalarial drugs. This highlights the compound's relevance in pharmaceutical manufacturing processes Magadum & Yadav, 2018.

Antifungal Agents

Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with broad-spectrum antifungal properties, demonstrating the potential of structurally related compounds in developing new antifungal medications. These derivatives showed promising in vitro activity against Candida and Aspergillus species, along with in vivo efficacy in a murine model Bardiot et al., 2015.

Corrosion Inhibition

Daoud et al. (2014) studied a thiophene Schiff base, indicating its efficiency as a corrosion inhibitor for mild steel in acidic environments. This research points to the potential industrial applications of thiophene derivatives in protecting metals from corrosion Daoud, Douadi, Issaadi, & Chafaa, 2014.

properties

IUPAC Name

N-propyl-2-thiophen-3-yl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS2/c1-2-5-15(9-13-4-7-18-11-13)14(16)8-12-3-6-17-10-12/h3-4,6-7,10-11H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFJLQUYCGEAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)CC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propyl-2-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)acetamide

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